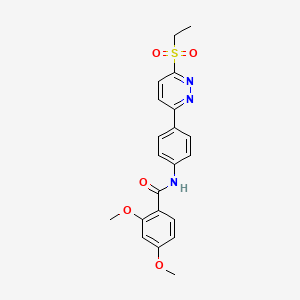

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-12-11-18(23-24-20)14-5-7-15(8-6-14)22-21(25)17-10-9-16(28-2)13-19(17)29-3/h5-13H,4H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMGOKQOBRIRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a diketone to form the pyridazine ring. The ethylsulfonyl group is then introduced through a sulfonation reaction, and the final benzamide moiety is attached via an amide coupling reaction . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Scientific Research Applications

Pharmaceutical Development

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide has been investigated for its role as a pharmaceutical intermediate in drug discovery. Its structural characteristics suggest it may act as a small molecule inhibitor targeting specific enzymes or receptors involved in disease pathways, particularly in oncology.

Case Study: Cancer Therapeutics

Research has indicated that compounds similar to this compound exhibit inhibitory effects on cancer cell lines. For instance:

- Mechanism of Action : The compound is hypothesized to inhibit key signaling pathways involved in tumor growth and proliferation.

- Biological Assays : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Biochemical Research

The compound's ability to interact with specific proteins makes it valuable for biochemical research. It can be utilized to elucidate the roles of target proteins in cellular processes.

Example of Application:

- Target Identification : Using affinity chromatography, researchers can isolate proteins that bind to this compound, facilitating the identification of novel drug targets.

Analytical Chemistry

Due to its complex structure, this compound serves as a standard reference in analytical chemistry for developing new methods of detection and quantification.

Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment and stability studies.

- Mass Spectrometry : Used to confirm molecular weight and structural integrity.

Data Tables

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogs

I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

- Structure: Contains a pyridazin-3-yl group attached to a phenethylamino-benzoate scaffold.

- Key Differences : Lacks the ethylsulfonyl substituent and dimethoxybenzamide group. The ester functionality (benzoate) may reduce metabolic stability compared to the benzamide in the target compound .

- Applications : Reported in Molecules (2011) as part of a series evaluated for biological activity, though specific data are unavailable .

I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate)

- Structure : Features a 6-methylpyridazine ring instead of ethylsulfonyl.

Compound from EP 4 139 296 B1 (P-0216)

- Structure: Contains a pyridazinone core (6-oxo-1,6-dihydropyridazine) linked to a benzamide via a pyrrolidinyl-oxy bridge.

- Key Differences: The pyridazinone moiety introduces hydrogen-bonding capability, while the fluorophenyl group may enhance selectivity in target binding .

Benzamide Derivatives

N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)

- Structure: A herbicidal benzamide with difluorophenyl and trifluoromethylphenoxy groups.

- Key Differences : The trifluoromethyl group and pyridinecarboxamide structure confer strong herbicidal activity, contrasting with the target compound’s pyridazine and dimethoxybenzamide motifs .

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide

Structural and Functional Comparison Table

Research Implications and Limitations

While direct pharmacological or agrochemical data for the target compound are absent in the provided evidence, structural comparisons highlight its uniqueness:

- The dimethoxybenzamide moiety may mimic natural ligands in enzyme-binding sites, a feature observed in other benzamide derivatives like diflufenican .

- Synthetic challenges : The sulfonyl and methoxy groups may require precise reaction conditions, as seen in analogous palladium-catalyzed couplings (e.g., Example 53 in ) .

Limitations : The absence of experimental data (e.g., IC50, LogP) for the target compound restricts a mechanistic comparison. Further studies are needed to validate its bioactivity and physicochemical properties.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine moiety along with an ethylsulfonyl group and a dimethoxybenzamide structure , contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 335.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O4S |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 921586-12-1 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to cancer and other diseases.

- Receptor Modulation : It may act on specific receptors involved in cellular signaling, influencing processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that compounds within the pyridazine class exhibit a range of pharmacological activities:

- Anticancer Activity : The compound's structure suggests potential applications in targeting cancer pathways. Studies have shown that similar pyridazine derivatives can inhibit tumor growth by affecting angiogenesis and metastasis .

- Antimicrobial Properties : Pyridazine derivatives have demonstrated efficacy against various microbial strains, suggesting that this compound could possess similar properties .

- Anti-inflammatory Effects : Some studies have indicated that related compounds exhibit anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

- In Vitro Studies : A study investigated the effects of a related pyridazine compound on human cancer cell lines. Results showed significant inhibition of cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent .

- Animal Models : In vivo studies using mouse models have demonstrated that administration of similar compounds resulted in reduced tumor sizes and improved survival rates compared to control groups .

- Structure-Activity Relationship (SAR) : Research on SAR has identified key structural features that enhance the biological activity of pyridazine derivatives. Modifications to the ethylsulfonyl group were found to significantly impact potency against specific targets .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Pyridazine Core : This may involve cyclization reactions using hydrazine derivatives.

- Introduction of Ethylsulfonyl Group : Achieved through sulfonation reactions using ethylsulfonyl chloride.

- Final Coupling Reaction : The last step usually involves coupling the pyridazine derivative with the dimethoxybenzoyl chloride under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.